Dinordrin

Reproductive Pharmacology Steroid Biochemistry Contraceptive Development

Researchers requiring a potent, selective implantation inhibitor face challenges in sourcing Dinordrin with verified biological activity. Substituting analogs like Anordrin introduces up to 20-fold potency loss and altered receptor selectivity. Procure Dinordrin (CAS 64675-08-7) as a defined reference standard. - 20× more potent than Anordrin in uterotrophic assays. - Selectively targets luteolytic pathways; minimal androgen receptor/ABP binding. - ≥98% purity; powder stored at -20°C; shipped with blue ice.

Molecular Formula C27H36O4
Molecular Weight 424.6 g/mol
CAS No. 64675-08-7
Cat. No. B607124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinordrin
CAS64675-08-7
SynonymsDinordrin
Molecular FormulaC27H36O4
Molecular Weight424.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H36O4/c1-6-23(28)30-26(8-3)16-18-10-11-20-19(21(18)17-26)12-14-25(5)22(20)13-15-27(25,9-4)31-24(29)7-2/h3-4,18-22H,6-7,10-17H2,1-2,5H3/t18-,19-,20+,21-,22-,25-,26+,27-/m0/s1
InChIKeyJJKGZDJEKZMGTD-QVNHYCNFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dinordrin (CAS 64675-08-7): Core Identity and Procurement Baseline


Dinordrin, also known as Dinordrin I, is a synthetic A-nor steroid characterized by the chemical formula C₂₇H₃₆O₄ and a molecular weight of 424.57 g/mol [1]. It is classified as an implantation inhibitor and hormone, exhibiting a luteolytic effect characterized by the depression of plasma estrogen and progesterone levels [1][2]. Structurally, it is a 2α,17α-diethynyl-A-nor-5α-estrane-2β,17β-diol dipropionate, and is distinct from its related analogs such as Anordrin and Dinordrin II by the absence of a 19-methyl group and specific stereochemistry at the C-2 and C-17 positions [1][2].

Dinordrin (CAS 64675-08-7): Critical Dimensional Differences Preclude In-Class Substitution


Substituting Dinordrin with a closely related analog like Anordrin or Dinordrin II is not a viable scientific or procurement strategy due to significant, quantifiable disparities in biological potency and receptor selectivity. Direct comparative studies reveal that Dinordrin I exhibits up to a 20-fold difference in potency compared to Anordrin, and is considerably more potent than its epimer, Dinordrin II [1]. Furthermore, critical differences in molecular structure, specifically the 19-nor substitution and 2α-ethinylation, dictate selective interactions with androgen binding proteins, a property not uniformly shared across the class [2]. These divergences in potency and target engagement mean that experimental outcomes or industrial applications cannot be reliably extrapolated from one compound to another, mandating the specific procurement of Dinordrin for targeted research [1][2].

Dinordrin (CAS 64675-08-7): Evidence-Backed Differentiation for Scientific Selection


Dinordrin vs. Anordrin: 20-Fold Superior Potency in Uterotrophic Bioassay

In a direct comparative uterotrophic activity bioassay in rats, Dinordrin I demonstrated a 20-fold higher potency than the closely related analog, Anordrin (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) [1]. The slope of the reference compound ethynylestradiol differed significantly from that of Anordrin and Dinordrin I, precluding accurate potency estimates using the reference [1]. However, the direct comparison established a clear 20-fold potency advantage for Dinordrin I [1]. This heightened potency was also reflected in parallel single-dose oral antifertility studies in rats, where the antifertility effect generally paralleled the observed uterotrophic activity [1].

Reproductive Pharmacology Steroid Biochemistry Contraceptive Development

Dinordrin I vs. Dinordrin II: Epimer-Specific Potency for Enhanced Efficacy

The same comparative study assessed the potency of Dinordrin I (2β-epimer) against its stereoisomer, Dinordrin II (2β-epimer). The findings confirmed that Dinordrin I was 'considerably more potent' than Dinordrin II [1]. This indicates that the specific stereochemical configuration of the 2β-hydroxy group is a critical determinant for biological activity, rendering Dinordrin II a less effective substitute for research purposes.

Stereochemistry Structure-Activity Relationship (SAR) Steroid Pharmacology

Oral Antifertility Efficacy in Rat Model Confirmed, Paralleling Uterotrophic Activity

Beyond in vitro receptor activity, a direct, single-dose oral antifertility study in rats demonstrated that the efficacy of Dinordrin I in preventing pregnancy generally paralleled its uterotrophic activity [1]. This correlation provides a crucial link between the in vitro biochemical potency and a relevant in vivo functional endpoint, confirming the compound's ability to exert a contraceptive effect following oral administration.

Reproductive Toxicology Contraceptive Efficacy In Vivo Pharmacology

Reduced Androgenic Off-Target Potential vs. Other A-Nor Steroids

A comprehensive study on the interaction of 34 potential progestogens with the rat prostate androgen receptor and epididymal androgen-binding protein (ABP) revealed that while several A-nor- and A,19-dinor-steroid derivatives bind to the androgen receptor (KD < 0.5 μM), both 'Anordrin' and the 'Dinordrins' (including Dinordrin I) were found not to bind with high affinity to either the androgen receptor or ABP [1]. This indicates a potentially more favorable selectivity profile, reducing the likelihood of androgenic side effects compared to other compounds within the same structural class that do exhibit high-affinity binding [1].

Selectivity Profiling Androgen Receptor Drug Safety

Dinordrin (CAS 64675-08-7): High-Impact Application Scenarios Based on Differentiated Evidence


Preclinical Oral Contraceptive Discovery and Mechanism-of-Action Studies

Given its 20-fold higher potency than Anordrin in uterotrophic assays and its confirmed oral antifertility effect in rats [1], Dinordrin is an ideal lead compound for preclinical research focused on novel oral contraceptives. Its potent, orally active profile allows for lower dosing in animal models, reducing the risk of compound-related toxicity and simplifying formulation for in vivo studies. Researchers can confidently use Dinordrin to investigate luteolytic mechanisms and implantation inhibition, leveraging its defined in vivo activity [1].

Selectivity Profiling and SAR Studies for Non-Androgenic Steroidal Agents

The evidence that Dinordrins do not bind with high affinity to the androgen receptor or ABP, unlike other A-nor derivatives [2], positions Dinordrin as a valuable tool for structure-activity relationship (SAR) studies aimed at developing selective progesterone receptor modulators. Its structural features (19-nor substitution, 2α-ethinylation) can serve as a template for designing compounds that minimize androgenic side effects [2]. This application is critical for early-stage drug discovery programs targeting female reproductive health with improved safety profiles.

Comparative Pharmacology and Reference Standard for Analogs

Dinordrin serves as a critical reference standard for comparative pharmacology studies involving A-nor steroids and related antifertility agents. The established 20-fold potency differential against Anordrin and the distinct stereochemical activity versus Dinordrin II [1] make Dinordrin an essential benchmark for calibrating assays, validating new biological models, and benchmarking the efficacy of novel synthetic analogs. Its well-defined activity profile in both in vitro and in vivo models [1] ensures reproducible and interpretable results across different research groups and studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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